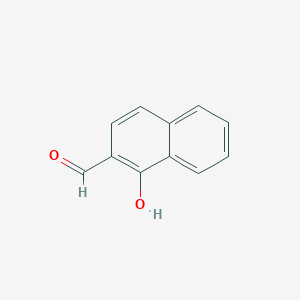

1-Hydroxy-2-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITQDWKMIPXGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332062 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-96-9 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-2-naphthaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-naphthaldehyde is an aromatic organic compound with significant applications in medicinal chemistry and chemical synthesis. Its unique structure, featuring a hydroxyl group ortho to an aldehyde on a naphthalene scaffold, imparts distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes detailed tables of its physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and an exploration of the involvement of its derivatives in key signaling pathways relevant to drug development.

Chemical Structure and Identification

This compound is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. The presence of both a hydroxyl and an aldehyde functional group on adjacent carbons of the naphthalene ring allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-Hydroxynaphthalene-2-carbaldehyde[1] |

| CAS Number | 574-96-9[1] |

| Molecular Formula | C₁₁H₈O₂[1] |

| Molecular Weight | 172.18 g/mol [1] |

| SMILES | O=Cc1c(O)c2ccccc2cc1 |

| InChI Key | OITQDWKMIPXGFL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a solid aromatic aldehyde. Its melting and boiling points are influenced by the planarity of the naphthalene ring system and the potential for intermolecular interactions.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 59-61 °C |

| Boiling Point | 192 °C at 15 mmHg |

| Solubility | Soluble in ethanol, ether, and chloroform. Insoluble in water. |

| pKa | Not readily available |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.5-11.5 | s | - | -OH |

| 9.8-10.2 | s | - | -CHO |

| 7.0-8.5 | m | - | Aromatic-H |

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 190-195 | C=O (aldehyde) |

| 155-165 | C-OH |

| 110-140 | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3400 | Broad | O-H stretch |

| 1640-1680 | Strong | C=O stretch (aldehyde) |

| 1500-1600 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits prominent absorption bands, with one attributed to the open form and another to the intramolecularly hydrogen-bonded closed form[2].

Table 6: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Methanol | ~300, ~370, ~410[2] |

| Ethanol | ~428[2] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol (in this case, 1-naphthol) using chloroform in a basic solution[3][4][5][6][7].

Plausible Synthesis Protocol via Reimer-Tiemann Reaction

This protocol is based on the well-established procedure for the synthesis of the isomeric 2-hydroxy-1-naphthaldehyde and the general principles of the Reimer-Tiemann reaction[5].

Materials:

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol (95%)

-

Hydrochloric acid (HCl, concentrated)

-

Diatomaceous earth (optional, as a filter aid)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1-naphthol in 95% ethanol.

-

With vigorous stirring, rapidly add a concentrated aqueous solution of sodium hydroxide.

-

Heat the resulting solution to 60-70 °C on a water bath.

-

Slowly add chloroform dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. The reaction is often accompanied by the development of a deep color[5].

-

After the addition of chloroform is complete, continue stirring the mixture for several hours at the same temperature to ensure the reaction goes to completion.

-

Remove the excess chloroform and ethanol by steam distillation or distillation under reduced pressure.

-

Cool the reaction mixture and acidify it with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound.

-

Filter the crude product, wash it with cold water to remove inorganic salts, and then dry it.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, or by vacuum distillation.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities. For instance, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, isolated from Aegle marmelos, has demonstrated in vitro wound healing activity. This activity is attributed to its ability to enhance the motility of keratinocytes through the modulation of the Wnt/β-catenin and RAS-ERK signaling pathways.

Wnt/β-catenin Signaling Pathway in Wound Healing

The Wnt/β-catenin pathway is crucial for tissue regeneration and wound repair. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation and migration.

Caption: Wnt/β-catenin signaling pathway and the potential modulatory role of this compound derivatives.

RAS-ERK Signaling Pathway in Cell Proliferation

The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is activated by various growth factors and plays a key role in wound healing by promoting the proliferation of fibroblasts and keratinocytes.

Caption: The RAS-ERK signaling cascade and the potential point of influence for this compound derivatives.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its structure allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The demonstrated biological activity of its derivatives in modulating key signaling pathways highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of wound healing and tissue regeneration. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

- 1. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. brainly.in [brainly.in]

Synthesis of 1-hydroxy-2-naphthaldehyde from 1-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-hydroxy-2-naphthaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and ligands for catalysis. Its preparation from the readily available 1-naphthol is a key transformation in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for the ortho-formylation of 1-naphthol to yield this compound. The Reimer-Tiemann, Duff, Vilsmeier-Haack, and magnesium-mediated formylation reactions are discussed in detail. This document includes comparative data on reaction conditions and yields, detailed experimental protocols, and mechanistic diagrams to provide a thorough resource for laboratory and process development applications.

Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental reaction in organic chemistry.[1] When applied to phenols, the regioselective introduction of a formyl group ortho to the hydroxyl moiety yields valuable hydroxyaldehydes. This compound, in particular, is a sought-after precursor due to its utility in the construction of more complex molecular architectures. The selection of an appropriate synthetic method for its preparation from 1-naphthol depends on several factors, including desired yield, scalability, reagent availability and toxicity, and reaction conditions. This guide aims to provide a comparative analysis of the most common and effective methods for this transformation.

Comparative Analysis of Synthetic Methods

The synthesis of this compound from 1-naphthol is primarily achieved through electrophilic aromatic substitution, where the hydroxyl group directs the incoming formyl group predominantly to the ortho position. The following table summarizes the key quantitative parameters of the four main synthetic strategies.

| Method | Formylating Agent | Typical Reagents | Reaction Time | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Reimer-Tiemann Reaction | Dichlorocarbene (:CCl₂) | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | 1.5 - 4 hours | 65 - 80 | 30 - 48[1][2] | Well-established, uses inexpensive reagents. | Low to moderate yields, formation of byproducts, use of toxic chloroform. |

| Duff Reaction | Iminium ion | Hexamethylenetetramine (HMTA), Acid (e.g., glyceroboric acid, TFA) | 2 - 12 hours | 80 - 160 | Generally low (15-20%), but can be improved with modifications.[3][4] | Avoids chlorinated solvents, can be regioselective. | Often low yields, requires high temperatures, mechanism can be complex. |

| Vilsmeier-Haack Reaction | Vilsmeier reagent | DMF, POCl₃ (or SOCl₂) | 3 - 7 hours | 0 - 80 | Moderate to Good | Mild reaction conditions, versatile for electron-rich aromatics.[5][6] | Reagents are moisture-sensitive, requires anhydrous conditions. |

| Magnesium-Mediated Formylation | Paraformaldehyde | MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | 2 - 4 hours | Reflux (e.g., in THF or ACN) | 70 - 90+[7][8] | High yields, excellent ortho-selectivity, avoids harsh reagents. | Requires strictly anhydrous conditions, more expensive reagents.[9] |

Experimental Protocols

Reimer-Tiemann Reaction

This classical method involves the reaction of 1-naphthol with chloroform in the presence of a strong base. The reactive electrophile is dichlorocarbene, generated in situ.[10]

Materials:

-

1-Naphthol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, concentrated and dilute)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 1-naphthol (e.g., 0.1 mol, 14.4 g) and ethanol (e.g., 60 mL).

-

Start the stirrer and rapidly add a solution of sodium hydroxide (e.g., 0.75 mol, 30 g) in water (e.g., 65 mL).

-

Heat the resulting solution to 70-80°C on a steam or oil bath.

-

Begin the dropwise addition of chloroform (e.g., 0.16 mol, 13 mL) at a rate that maintains gentle reflux. The reaction is often exothermic, so external heating may be reduced or removed once the reaction initiates.[2]

-

After the addition is complete (typically over 1-1.5 hours), continue stirring and maintaining the temperature for an additional hour.

-

Remove the excess chloroform and ethanol by distillation.

-

Cool the residue and carefully acidify with dilute hydrochloric acid until the solution is acidic to Congo red paper.

-

The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by vacuum distillation.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[3][4]

Materials:

-

1-Naphthol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric Acid

-

Sulfuric Acid (H₂SO₄, concentrated and dilute)

Procedure:

-

Prepare the glyceroboric acid medium by heating a mixture of glycerol and boric acid.

-

In a separate flask, intimately mix 1-naphthol (e.g., 0.1 mol, 14.4 g) and hexamethylenetetramine (e.g., 0.1 mol, 14.0 g).

-

Add the 1-naphthol/HMTA mixture to the hot (150-160°C) glyceroboric acid medium with vigorous stirring.

-

Maintain the temperature for approximately 15-20 minutes.

-

Allow the reaction mixture to cool slightly and then hydrolyze the intermediate by adding a mixture of concentrated sulfuric acid and water.

-

The product is typically isolated by steam distillation of the acidified reaction mixture.

-

The collected distillate containing this compound can be further purified by extraction and recrystallization.

Vilsmeier-Haack Reaction

This method employs the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[5][11]

Materials:

-

1-Naphthol

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphoryl Chloride (POCl₃)

-

1,2-Dichloroethane or other suitable anhydrous solvent

-

Sodium Acetate (NaOAc)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (e.g., 1.1 equivalents) to 0°C.

-

Slowly add phosphoryl chloride (e.g., 1.1 equivalents) dropwise with stirring, maintaining the temperature at 0°C. Allow the mixture to stir for a short period to form the Vilsmeier reagent.

-

Dissolve 1-naphthol (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane or excess DMF).

-

Add the 1-naphthol solution to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 3-6 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture for a further period to ensure complete hydrolysis of the iminium intermediate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Magnesium-Mediated Ortho-Formylation

This highly regioselective method utilizes a magnesium salt to form a chelate with 1-naphthol, directing the formylation by paraformaldehyde exclusively to the ortho position.[7][12]

Materials:

-

1-Naphthol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N, anhydrous)

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Hydrochloric Acid (HCl, 1N)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (e.g., 2.0 equivalents) and paraformaldehyde (e.g., 3.0 equivalents).

-

Add anhydrous THF (or acetonitrile) via syringe, followed by the dropwise addition of anhydrous triethylamine (e.g., 2.0 equivalents). Stir the mixture for 10 minutes.

-

Add a solution of 1-naphthol (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Heat the mixture to reflux (approximately 75°C in THF) for 2-4 hours. The mixture should turn a bright orange-yellow color.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the organic phase to a separatory funnel and wash successively with 1N HCl and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed mechanisms for the ortho-formylation of 1-naphthol by the different methods.

Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann reaction.

Duff Reaction Mechanism

Caption: Simplified mechanism of the Duff reaction.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction.

Magnesium-Mediated Formylation Workflow

Caption: Experimental workflow for MgCl₂-mediated formylation.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Yellow to brown crystalline powder.

-

Melting Point: 53-57 °C[13]

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aldehydic proton (singlet, ~10.5-11.0 ppm), the hydroxyl proton (singlet, variable), and the aromatic protons on the naphthalene ring.

-

IR (KBr): Characteristic absorption bands will be present for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm⁻¹), the aromatic C-H stretch (~3050 cm⁻¹), the conjugated aldehyde carbonyl group (C=O stretch, ~1650 cm⁻¹), and aromatic C=C stretching vibrations (~1600, 1580, 1470 cm⁻¹).[14][15]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 172.18.[1]

Conclusion

The synthesis of this compound from 1-naphthol can be accomplished through several methods, each with its own set of advantages and limitations. For high yields and excellent regioselectivity, the magnesium-mediated formylation using paraformaldehyde is a superior method, albeit requiring stringent anhydrous conditions. The Reimer-Tiemann reaction is a classic and cost-effective approach, but it often suffers from lower yields. The Duff and Vilsmeier-Haack reactions offer alternative routes with moderate success. The choice of the optimal synthetic pathway will ultimately be dictated by the specific requirements of the researcher or process chemist, including scale, purity requirements, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

- 1. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. synarchive.com [synarchive.com]

- 14. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spcmc.ac.in [spcmc.ac.in]

Spectroscopic Profile of 1-hydroxy-2-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxy-2-naphthaldehyde, a key intermediate in organic synthesis and the development of novel pharmaceutical agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Introduction

This compound is a bifunctional aromatic compound containing both a hydroxyl and an aldehyde group, making it a versatile building block for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and various heterocyclic systems. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the analysis of reaction kinetics and product formation.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented below are for spectra typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5 - 11.5 | s (broad) | - | Ar-OH |

| ~9.9 | s | - | -CH O |

| ~7.0 - 8.2 | m | - | Ar-H |

Note: The chemical shifts of the aromatic protons are complex and appear as a series of multiplets in the downfield region of the spectrum. The broadness of the hydroxyl proton peak is indicative of hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C HO |

| ~160 - 165 | C -OH |

| ~110 - 140 | Aromatic C |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (intramolecular hydrogen-bonded) |

| ~2850 and ~2750 | Medium | C-H stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (aldehyde, conjugated) |

| 1500 - 1600 | Medium to Strong | C=C stretch (aromatic) |

| ~1200 | Medium | C-O stretch (phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. In solution, this compound exhibits characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax, nm) | Solvent | Assignment |

| ~300 | Methanol | π → π* transition |

| ~370 | Methanol | π → π* transition (intramolecular H-bond)[1] |

| ~410 - 428 | Methanol | n → π* transition (keto-enol tautomer)[1] |

Note: The absorption maxima can be influenced by the solvent polarity. The presence of multiple bands is attributed to the existence of different conformers and tautomeric forms in solution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 1-hydroxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 1-hydroxy-2-naphthaldehyde (HN12). HN12 serves as a significant model system for studying ultrafast photo-tautomerization due to its distinct photophysical properties. This document details the underlying mechanisms, summarizes key quantitative data, outlines experimental and computational protocols for its study, and explores its potential applications, particularly in the realm of fluorescent probes and sensors. The information presented herein is intended to be a valuable resource for researchers and professionals working in physical chemistry, materials science, and drug development.

Introduction to ESIPT in this compound

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule in its electronically excited state.[1] This process typically occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond (IMHB). The ESIPT process follows a four-level photochemical cycle (enol ground state, enol excited state, keto excited state, and keto ground state), which results in a large Stokes shift between the absorption and emission spectra.[2]

This compound (HN12) is a prototypical ESIPT molecule.[3] In its ground state, it exists predominantly in the enol form, stabilized by an IMHB between the hydroxyl and carbonyl groups. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, leading to an ultrafast transfer of the proton to form the keto tautomer in the excited state.[2] This keto tautomer is responsible for the characteristic, large Stokes-shifted fluorescence. The ESIPT process in HN12 is known to be extremely rapid, often occurring on the femtosecond to picosecond timescale.[4]

The photophysical properties of HN12 are highly sensitive to its environment, including solvent polarity and the presence of supramolecular assemblies, making it a valuable probe for studying microheterogeneous systems.[3][5]

Photophysical Properties and Quantitative Data

The photophysical behavior of HN12 is characterized by distinct absorption and emission bands corresponding to its different conformational and tautomeric forms. In the ground state, HN12 can exist as an open conformer and an intramolecularly hydrogen-bonded closed conformer.[2] The closed conformer is responsible for the ESIPT process.

Solvatochromism: Absorption and Emission Spectra

The absorption and emission characteristics of HN12 are significantly influenced by the solvent environment, a phenomenon known as solvatochromism.[6] In nonpolar solvents, the emission spectrum is typically dominated by the large Stokes-shifted fluorescence from the keto tautomer. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially leading to dual emission or quenching of the ESIPT fluorescence.

Table 1: Photophysical Data for this compound in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Cyclohexane | ~370 | ~540 | ~10000 | τ₁ = 0.722 (a₁ = 0.91), τ₂ = 1.75 (a₂ = 0.09) | [5] |

| Acetonitrile | ~370 | ~530 | ~9500 | Not explicitly found | [6] |

| Ethanol | ~370, ~428 (weak) | ~550 | ~10000 | Not explicitly found | [4] |

| Water | ~300, ~375, ~428 | ~488 | ~5000 | τ₁ = 0.087 (a₁ = 0.91), τ₂ = 0.588 (a₂ = 0.09) | [5] |

Note: The absorption band around 300 nm is attributed to the open conformer, ~375 nm to the closed (intramolecularly hydrogen-bonded) conformer, and ~428 nm to intermolecularly hydrogen-bonded species in protic solvents.[4][5] The biexponential fluorescence decay suggests the presence of multiple excited-state species or complex decay pathways.[5]

ESIPT Mechanism and Signaling Pathway

The ESIPT process in HN12 can be visualized as a signaling pathway initiated by photoexcitation.

Caption: The four-level photocycle of ESIPT in this compound.

Experimental and Computational Protocols

The study of ESIPT in HN12 involves a combination of spectroscopic and computational techniques.

Synthesis of this compound

While a specific protocol for this compound was not found, a common method for the synthesis of its isomer, 2-hydroxy-1-naphthaldehyde, is the Reimer-Tiemann reaction, which can be adapted.[5]

Protocol: Synthesis of Hydroxy-naphthaldehydes (General)

-

Reactants: Dissolve the corresponding naphthol isomer in ethanol in a three-necked flask equipped with a reflux condenser and stirrer.

-

Base Addition: Add an aqueous solution of sodium hydroxide to the flask.

-

Reaction Initiation: Heat the solution to 70-80°C and add chloroform dropwise. The reaction is often indicated by a color change.

-

Reflux: Maintain a gentle reflux by controlling the rate of chloroform addition.

-

Workup: After the reaction is complete, remove excess ethanol and chloroform by distillation.

-

Acidification: Acidify the residue with hydrochloric acid until acidic to Congo red paper.

-

Purification: The product, which may separate as an oil, is then purified by washing with hot water and subsequent distillation under reduced pressure or recrystallization from a suitable solvent like ethanol.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to study the solvatochromic effects.

Protocol:

-

Sample Preparation: Prepare stock solutions of HN12 in a high-purity solvent (e.g., ethanol). Prepare working solutions in various solvents of spectroscopic grade with concentrations in the micromolar range to avoid aggregation.

-

Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

-

Absorption Spectra: Record the absorption spectra over a range of ~250-600 nm.

-

Emission Spectra: Record the emission spectra by exciting the sample at the long-wavelength absorption maximum (~370 nm). The emission is typically scanned from ~400 nm to 700 nm.

-

Excitation Spectra: Record the excitation spectra by setting the emission monochromator to the maximum of the tautomer fluorescence (~540 nm) and scanning the excitation wavelength.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetimes of the excited species.

Protocol:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.[7] The excitation source is typically a pulsed laser or a light-emitting diode.

-

Excitation: Excite the sample at a wavelength corresponding to the absorption of the enol form (e.g., ~370 nm).

-

Data Acquisition: Collect the fluorescence decay profiles at the emission maximum of the keto tautomer.

-

Data Analysis: The decay curves are fitted to a multi-exponential function to determine the fluorescence lifetimes and their relative contributions. An instrument response function (IRF) is measured using a scattering solution to deconvolute the instrument's response from the sample's decay.[8]

Computational Chemistry (DFT and TD-DFT)

Objective: To model the ground and excited state geometries, predict electronic transitions, and investigate the potential energy surface of the proton transfer reaction.[9]

Protocol:

-

Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Ground State Optimization: Optimize the geometry of the enol and keto forms of HN12 in the ground state using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

-

Excited State Optimization: Optimize the geometries of the first singlet excited state for both tautomers using Time-Dependent DFT (TD-DFT) with the same functional and basis set.

-

Spectra Prediction: Calculate the vertical excitation energies (absorption) and emission energies (fluorescence) using TD-DFT.

-

Potential Energy Surface (PES) Scan: To investigate the ESIPT barrier, perform a relaxed PES scan by systematically varying the O-H bond length and the H...O distance along the proton transfer coordinate in the first excited state.

-

Experimental/Computational Workflow

The investigation of ESIPT in a molecule like HN12 follows a logical workflow.

Caption: A typical workflow for the comprehensive study of ESIPT in HN12.

Applications and Future Directions

The unique photophysical properties of this compound and similar ESIPT-displaying molecules make them highly attractive for various applications:

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for their use in sensing polarity, viscosity, and the presence of specific analytes.[3]

-

Biological Imaging: As ESIPT probes, they can be used to study biological systems, such as protein binding and denaturation, and to probe biomimetic environments.[3][10]

-

Materials Science: ESIPT molecules are being explored for applications in organic light-emitting diodes (OLEDs), photostabilizers, and molecular switches.[11]

Future research will likely focus on the rational design of new HN12 derivatives with tailored photophysical properties, such as red-shifted emissions for deeper tissue imaging and enhanced quantum yields for brighter probes. Further elucidation of the role of competing processes, such as intermolecular proton transfer, will also be crucial for optimizing their performance in various applications.

Conclusion

This compound remains a cornerstone molecule for the study of excited-state intramolecular proton transfer. Its well-defined structure and pronounced ESIPT characteristics provide a robust platform for fundamental research and the development of advanced functional materials. This guide has summarized the key aspects of its photophysics, provided practical experimental and computational guidelines, and highlighted its potential applications. It is hoped that this resource will facilitate further research and innovation in this exciting field.

References

- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Schiff Bases of 1-Hydroxy-2-Naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal phenomenon of tautomerism in Schiff bases derived from 1-hydroxy-2-naphthaldehyde. A thorough understanding of the delicate equilibrium between the phenol-imine and keto-amine tautomeric forms is crucial for the rational design of novel therapeutic agents, molecular switches, and advanced materials. This document provides a comprehensive overview of the structural and environmental factors governing this tautomerism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Introduction: The Significance of Tautomerism

Schiff bases synthesized from this compound are a class of compounds that exhibit pronounced tautomerism, existing as an equilibrium mixture of two primary forms: the phenol-imine and the keto-amine tautomers.[1][2] This intramolecular proton transfer is a dynamic process influenced by a variety of factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.[3][4][5] The distinct electronic and structural characteristics of each tautomer significantly impact the molecule's spectroscopic properties, chemical reactivity, and biological activity. Consequently, the ability to predict and control this tautomeric equilibrium is a key objective in the fields of medicinal chemistry and materials science.

The phenol-imine form is characterized by an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen (O-H···N), while the keto-amine form features a hydrogen bond between the amine proton and the carbonyl oxygen (N-H···O).[1] The position of this equilibrium can dramatically alter a compound's pharmacological profile, as the two forms may exhibit different binding affinities for biological targets.

The Tautomeric Equilibrium

The tautomeric equilibrium between the phenol-imine and the keto-amine forms of Schiff bases derived from this compound can be represented as follows:

The equilibrium constant, KT, is defined as the ratio of the concentration of the keto-amine form to the phenol-imine form (KT = [Keto-Amine]/[Phenol-Imine]).[4]

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto-amine tautomer, thus shifting the equilibrium towards its formation.[3][5] Conversely, non-polar solvents favor the less polar phenol-imine form. For instance, in a study of an unsubstituted this compound Schiff base, the tautomerization constant (KT) was found to be 0.20 in cyclohexane (a non-polar solvent) and 1.49 in ethanol (a polar protic solvent), clearly demonstrating the significant influence of solvent polarity.[3]

Substituent Effects

The electronic nature of substituents on the aniline ring of the Schiff base can also modulate the tautomeric equilibrium. Both electron-donating (e.g., -OCH3, -N(CH3)2) and electron-withdrawing (e.g., -CN, -NO2) groups have been observed to decrease the tautomerization constant (KT), irrespective of solvent polarity.[3] This suggests a more complex interplay of electronic and steric factors in governing the relative stabilities of the tautomers.

Quantitative Data on Tautomerism

The following tables summarize key quantitative data from various studies on the tautomerism of this compound Schiff bases.

Table 1: Tautomerization Constants (KT) in Different Solvents

| Substituent (on aniline ring) | Solvent | KT | Reference |

| Unsubstituted | Cyclohexane | 0.20 | [3] |

| Unsubstituted | Ethanol | 1.49 | [3] |

| 4-OCH3 | Cyclohexane | 0.15 | [3] |

| 4-OCH3 | Ethanol | 1.10 | [3] |

| 4-NO2 | Cyclohexane | 0.10 | [3] |

| 4-NO2 | Ethanol | 0.75 | [3] |

Table 2: Thermodynamic Parameters for Tautomerism

| Substituent (on aniline ring) | Solvent | ΔHT (kJ/mol) | ΔST (J/mol·K) | Reference |

| Unsubstituted | Methylcyclohexane/Toluene | -2.1 | -15 | [6] |

| 4-OCH3 | Methylcyclohexane/Toluene | -2.5 | -18 | [6] |

| 4-NO2 | Methylcyclohexane/Toluene | -1.7 | -12 | [6] |

Table 3: UV-Vis Absorption Maxima (λmax) for Tautomeric Forms

| Tautomeric Form | Solvent | λmax (nm) | Reference |

| Phenol-Imine | Toluene | < 400 | [2] |

| Keto-Amine | Toluene | > 400 | [2] |

| Phenol-Imine | Acetonitrile | < 400 | [2] |

| Keto-Amine | Acetonitrile | > 400 | [2] |

Experimental Protocols

A logical workflow for the investigation of tautomerism in these Schiff bases is outlined below.

Synthesis of Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the corresponding substituted aniline (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

UV-Vis Spectroscopy for Tautomeric Analysis

UV-Vis spectroscopy is a powerful technique for studying the tautomeric equilibrium in solution.[2] The distinct electronic transitions of the phenol-imine and keto-amine forms give rise to separate absorption bands.

-

Prepare stock solutions of the purified Schiff base in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol).

-

For each solvent, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 10-4 to 10-5 M).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer.

-

Identify the absorption bands corresponding to the phenol-imine (typically < 400 nm) and keto-amine (> 400 nm) tautomers.[2]

-

To determine the tautomerization constant (KT), the molar absorptivity of at least one of the tautomers needs to be known or estimated. This can sometimes be achieved by shifting the equilibrium completely to one side (e.g., by using a highly non-polar solvent for the phenol-imine form or a highly polar one for the keto-amine form).

-

The ratio of the tautomers can then be calculated from the absorbance values at the respective λmax using the Beer-Lambert law.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about the tautomers in solution. Both ¹H and ¹³C NMR are valuable tools.[7]

-

Prepare solutions of the Schiff base in deuterated solvents of varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).

-

Acquire ¹H NMR spectra. Key signals to observe are:

-

The hydroxyl proton (O-H) of the phenol-imine form, which is typically a broad singlet at a downfield chemical shift.

-

The amine proton (N-H) of the keto-amine form, which may appear as a doublet due to coupling with the adjacent methine proton.

-

The azomethine proton (-CH=N-), whose chemical shift is sensitive to the tautomeric state.

-

-

Acquire ¹³C NMR spectra. The chemical shift of the carbon atom attached to the oxygen (C-O) is particularly informative. In the phenol-imine form, this carbon resonates at a typical aromatic C-O chemical shift, while in the keto-amine form, it exhibits a downfield shift characteristic of a carbonyl carbon.[8]

-

The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to estimate the tautomeric ratio.

Conclusion

The tautomerism of Schiff bases derived from this compound is a multifaceted phenomenon with significant implications for their application in drug design and materials science. A comprehensive understanding and the ability to manipulate the phenol-imine/keto-amine equilibrium are paramount for the development of molecules with desired properties. This guide provides a foundational framework for researchers, summarizing the key factors influencing this equilibrium, presenting relevant quantitative data, and outlining detailed experimental protocols for its investigation. Further research, including advanced computational studies and the exploration of a wider range of substituents and solvent systems, will continue to deepen our understanding of this fascinating aspect of molecular chemistry.

References

- 1. NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Tautomerism in this compound Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR | Semantic Scholar [semanticscholar.org]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Trajectory of 1-Hydroxy-2-Naphthaldehyde Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery and development, the versatile scaffold of 1-hydroxy-2-naphthaldehyde has emerged as a privileged structure, giving rise to a plethora of derivatives with significant therapeutic potential. This in-depth technical guide offers a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of these promising compounds. The core focus is on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Synthesis of this compound Derivatives: A Methodological Overview

The synthetic versatility of this compound allows for the facile generation of diverse chemical entities, most notably Schiff bases and carboxanilides.

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through a condensation reaction between this compound and a primary amine.

Experimental Protocol:

-

Dissolution: Equimolar amounts of this compound and the desired primary amine are dissolved in a suitable solvent, commonly ethanol or methanol.

-

Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

Reaction: The mixture is refluxed for a period ranging from a few hours to several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

General Synthesis of Carboxanilide Derivatives

Carboxanilides are synthesized from the related 1-hydroxy-2-naphthoic acid, which can be derived from this compound. The synthesis often involves the amidation of the carboxylic acid with an aniline derivative. A notable method is microwave-assisted synthesis.[1]

Experimental Protocol (Microwave-Assisted):

-

Activation: 1-hydroxy-2-naphthoic acid is dissolved in a high-boiling point solvent like chlorobenzene. A carboxyl group activating agent, such as phosphorus trichloride, is added.

-

Amine Addition: The desired substituted aniline is added to the reaction mixture.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120-130°C for a specified time, typically around 50 minutes.[1]

-

Work-up: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include washing with aqueous solutions and solvent evaporation.

-

Purification: The final product is purified by column chromatography or recrystallization.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The data below summarizes the in vitro anticancer activity of selected derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthol Diazenyl Schiff Base | NS-2 | HT-29 (Colon) | 4-19 | [2] |

| Naphthol Diazenyl Schiff Base | NS-8 | HT-29 (Colon) | 4-19 | [2] |

| Naphthol Diazenyl Schiff Base | NS-21 | HT-29 (Colon) | 4-19 | [2] |

| Naphthol Diazenyl Schiff Base | NS-23 | HT-29 (Colon) | 4-19 | [2] |

| Naphthoquinone-Naphthol | Compound 13 | HCT116 (Colon) | 1.18 | [3] |

| Naphthoquinone-Naphthol | Compound 13 | PC9 (Lung) | 0.57 | [3] |

| Naphthoquinone-Naphthol | Compound 13 | A549 (Lung) | 2.25 | [3] |

| Chalcone | Chalcone A1 | K562 (Leukemia) | ~1.5 - 40 | [4] |

| Chalcone | Chalcone A1 | Jurkat (Leukemia) | ~1.5 - 40 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are often mediated through the induction of apoptosis and interference with key cellular signaling pathways.

A notable example is the mechanism of action for 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC), which induces apoptosis through a multi-faceted approach.[5][6] HDNC activates the extrinsic apoptosis pathway by upregulating TNF-α, TNFR1, and TRADD, leading to the activation of caspase-8.[5][6] This initiates a caspase cascade, including the cleavage of Bid to tBid, which in turn activates the intrinsic mitochondrial pathway, resulting in cytochrome c release and activation of caspase-3.[5][6] Furthermore, HDNC inhibits the pro-survival PI3K/Akt and ERK signaling pathways and suppresses the activation of the transcription factor NF-κB.[5][6]

Another relevant pathway, particularly for naphthoquinone-naphthol derivatives, involves the downregulation of the EGFR/PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival.[3]

Antimicrobial Activity of this compound Derivatives

A wide array of this compound derivatives, including Schiff bases and their metal complexes, exhibit potent antimicrobial activity against various bacterial and fungal strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | |

| Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | |

| Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | |

| Naphthamide | Compound 8b | Escherichia coli | 16 | [4] |

| Naphthamide | Compound 8b | Streptococcus faecalis | 16 | [4] |

| Naphthamide | Compound 8b | Salmonella enterica | 16 | [4] |

| Naphthamide | Compound 8b | MSSA | 8 | [4] |

| Naphthamide | Compound 8b | MRSA | 16 | [4] |

| 2-hydroxynaphthalene-1-carboxanilide | Compound 22 | E. coli | 23.2 µM | [7] |

| 2-hydroxynaphthalene-1-carboxanilide | Compound 13 | Antistaphylococcal | 54.9 µM | [7] |

| 2-hydroxynaphthalene-1-carboxanilide | Compound 27 | Antibacterial/Antimycobacterial | 0.3 - 92.6 µM | [7] |

Experimental Workflow for Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically evaluated using standard microbiological assays.

Conclusion

Derivatives of this compound represent a rich source of biologically active compounds with significant potential in medicinal chemistry. Their straightforward synthesis, coupled with their potent and varied biological activities, makes them attractive candidates for further investigation in the quest for novel anticancer and antimicrobial agents. The insights into their mechanisms of action, particularly the modulation of key signaling pathways, provide a rational basis for the design and development of next-generation therapeutics based on this versatile scaffold. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are crucial next steps in translating their in vitro promise into clinical reality.

References

- 1. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of apoptosis by 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, a novel compound from Aegle marmelos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Activation of apoptosis by 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, a novel compound from Aegle marmelos. | Semantic Scholar [semanticscholar.org]

- 7. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-Hydroxy-2-naphthaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1-hydroxy-2-naphthaldehyde (CAS Number: 574-96-9), a crucial aromatic aldehyde for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles and methodologies required to assess these critical physicochemical properties.

Introduction to this compound

This compound is a naphthol derivative and a member of the naphthaldehyde class of compounds.[1] Its structure, featuring a hydroxyl group and an aldehyde group on the naphthalene ring, suggests the potential for diverse intermolecular interactions that govern its solubility and stability. An intramolecular hydrogen bond between the hydroxyl and aldehyde groups contributes to its overall stability. It is imperative to distinguish this compound from its isomer, 2-hydroxy-1-naphthaldehyde (CAS Number: 708-06-5), as their physical and chemical properties, including solubility, can differ significantly.[2][3]

Solubility Profile

Precise quantitative solubility data for this compound in common solvents is not extensively documented. However, based on the general principles of solubility for aromatic aldehydes and related compounds, a qualitative assessment can be made. A safety data sheet for this compound (CAS 574-96-9) explicitly states "no data available" for solubility.[4]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The non-polar naphthalene ring dominates the molecule's character, limiting solubility in water despite the presence of polar hydroxyl and aldehyde groups. |

| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the naphthalene ring, while its hydroxyl group can form hydrogen bonds with the solute. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the hydroxyl group of this compound. |

| Non-Polar | Toluene, Chloroform, Ether, Hexane | Soluble to Sparingly Soluble | Aromatic solvents like toluene are likely to be good solvents due to pi-pi stacking interactions. Solubility is expected to decrease in non-polar aliphatic solvents like hexane. |

Stability Characteristics

Storage and Handling:

-

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Some sources indicate that the compound is "air sensitive," suggesting that storage under an inert atmosphere may be advisable to prevent oxidation.[5]

Degradation Pathways: Detailed studies on the specific degradation pathways of this compound are lacking. However, potential degradation mechanisms for naphthaldehydes could involve oxidation of the aldehyde group to a carboxylic acid. The microbial degradation of naphthalene and its derivatives often proceeds through hydroxylation and ring cleavage, though it is not confirmed that this compound follows these specific metabolic routes.[6][7]

Table 2: Summary of Stability Information for this compound

| Condition | Stability Profile | Recommendations and Considerations |

| Light Exposure | Data not available. Aromatic aldehydes can be susceptible to photodecomposition. | Store in light-resistant containers. Conduct photostability studies as per ICH Q1B guidelines. |

| Temperature | Data not available. Elevated temperatures can accelerate degradation. | Store at controlled room temperature or as recommended by the supplier. |

| pH | Data not available. The phenolic hydroxyl group can be deprotonated under basic conditions, which may affect stability. | Assess stability in buffered solutions across a relevant pH range. |

| Oxidation | Indicated to be "air sensitive". The aldehyde group is susceptible to oxidation. | Handle and store under an inert atmosphere (e.g., nitrogen, argon). Avoid contact with strong oxidizing agents. |

Experimental Protocols

Given the absence of comprehensive data, researchers will need to determine the solubility and stability of this compound experimentally. The following sections outline standard methodologies.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent of interest

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visible.

-

Equilibration: Place the flask in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of HCl (acidic), NaOH (basic), and H₂O₂ (oxidative)

-

Purified water

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution and heat.

-

Basic Hydrolysis: Add NaOH to the sample solution and heat.

-

Oxidative Degradation: Add H₂O₂ to the sample solution.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points from each stress condition.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any formed degradation products.

Visualizations

The following diagrams illustrate generalized workflows for assessing the solubility and stability of a compound like this compound.

Caption: A generalized workflow for determining the solubility of this compound.

References

- 1. This compound | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-1-naphthaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes: 1-Hydroxy-2-Naphthaldehyde as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2-naphthaldehyde and its derivatives have emerged as versatile platforms for the design of fluorescent probes for the selective and sensitive detection of various metal ions. These compounds serve as excellent fluorophores due to their high quantum yields and sensitivity to the chemical environment.[1][2] By modifying the this compound scaffold, typically through the formation of Schiff bases or hydrazones, researchers can create "turn-on" or "turn-off" fluorescent sensors for a range of metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1][2][3] The detection mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Internal Charge Transfer (ICT).[1][4][5] Upon binding to a target metal ion, the photophysical properties of the naphthalene fluorophore are modulated, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.[1][6] These probes are valuable tools in analytical chemistry, environmental monitoring, and cellular biology, offering insights into the roles of metal ions in various biological and chemical processes.[1]

Signaling Pathways and Sensing Mechanisms

The fluorescence response of this compound-based probes upon metal ion binding is primarily governed by two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

In a typical "turn-on" sensor design, the probe exhibits weak fluorescence in its free state. This is often due to a PET process where the lone pair of electrons on the imine nitrogen can be transferred to the excited naphthaldehyde fluorophore, quenching its fluorescence.[1][7] Upon coordination with a metal ion, these lone pair electrons become engaged in the metal complex, inhibiting the PET process. This chelation event restricts intramolecular rotations and vibrations, leading to a more rigid structure that enhances the fluorescence quantum yield, resulting in a "turn-on" response.[1][4][7]

Signaling pathway for a "turn-on" fluorescent probe.

Quantitative Data Summary

The following table summarizes the performance of various fluorescent probes derived from this compound for the detection of different metal ions.

| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Linear Range | Fold Enhancement | Reference |

| P1 (Schiff base with 2-Aminoethanol) | Al³⁺ | 0.66 µM | 2-100 µM | ~100-fold | [8] |

| F6 (Naphthalene derivative) | Al³⁺ | 8.73 x 10⁻⁸ M | 1-14 µM | - | [5] |

| ITEC (Schiff base derivative) | Al³⁺ | 2.19 nM | - | "Turn-on" | [9] |

| FOB (Biphenyl derivative) | Al³⁺ | 1.27 nM | - | "Turn-on" | [2] |

| HINH (Hydrazone with Isoniazid) | Al³⁺ | 1.0 x 10⁻⁸ M | - | Colorimetric | [10] |

| FOB (Biphenyl derivative) | Zn²⁺ | 1.02 nM | - | "Turn-on" | [2] |

| Probe 1 (Naphthaldehyde-2-pyridinehydrazone) | Zn²⁺ | 0.17 µM | 0.6-6.0 µM | 19-fold | [11] |

| Probe-16 (Schiff base) | Zn²⁺ | 0.068 µM | - | "Turn-on" | [3] |

| HMHEB (Hydrazone derivative) | Cu²⁺ | 0.491 µM | - | - | [12] |

| NNM (Schiff base) | Cu²⁺ | Nanomolar range | - | Quenching | [13] |

| HMHEB (Hydrazone derivative) | Pd²⁺ | 0.980 µM | - | - | [12] |

| NNM (Schiff base) | Ni²⁺ | Nanomolar range | - | Quenching | [13] |

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound-Based Fluorescent Probe (Schiff Base)

This protocol describes the synthesis of a Schiff base probe via a condensation reaction.[1]

Materials:

-

This compound

-

An appropriate amine (e.g., salicylhydrazide, 2-aminoethanol)[1][8]

-

Ethanol

-

Round-bottom flask

-

Reflux apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 1.0 mmol of this compound and 1.0 mmol of the selected amine in 30-40 mL of ethanol in a round-bottom flask.[1][8]

-

Stir the mixture and heat it to reflux (approximately 80°C) for 4 hours.[1][8]

-

After the reaction is complete, cool the mixture to room temperature, which should result in the formation of a precipitate.[1]

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol and water to remove any unreacted starting materials.[1]

-

Dry the final product in a vacuum oven.

Protocol 2: General Procedure for Metal Ion Detection in Solution

This protocol outlines the steps for using a this compound-based probe for the fluorometric detection of metal ions in an aqueous or semi-aqueous solution.[1]

Experimental workflow for metal ion detection.

Materials:

-

Stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO)

-

Stock solutions of various metal ions (e.g., 1 mM in deionized water)

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4)

-

Fluorometer and cuvettes

Procedure:

-

Solution Preparation: Prepare test solutions by adding the appropriate buffer to a cuvette.

-

Probe Addition: Add a small aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).[1]

-

Initial Measurement: Record the initial fluorescence spectrum of the probe solution.[1]

-

Titration: Incrementally add aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.[1]

-

Data Acquisition: Record the fluorescence spectrum after each addition of the metal ion.[1]

-

Selectivity Studies: To assess selectivity, repeat steps 2-5 with a range of different metal ions.[8]

-

Competition Experiments: To evaluate interference, add the target metal ion to a solution of the probe that has been pre-mixed with other potentially interfering ions.

Protocol 3: Cellular Imaging of Metal Ions

This protocol provides a general guideline for staining cells with a this compound-based probe for fluorescence microscopy.

Materials:

-

Cultured cells on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Probe stock solution

-

Metal ion solution (for studying exogenous metal ion uptake)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells (e.g., HeLa or HepG2) on glass coverslips to the desired confluency.

-

Metal Ion Loading (Optional): To visualize the probe's response to an influx of metal ions, treat the cells with the desired concentration of the target metal ion in PBS for 30 minutes at 37°C. For imaging endogenous metal ions, this step can be omitted.

-

Washing: Gently wash the cells three times with PBS to remove excess metal ions and media.

-

Probe Incubation: Add the probe to the cells at a final concentration (e.g., 10 µM) in PBS and incubate for 30 minutes at 37°C.

-

Final Wash: Wash the cells three times with PBS to remove any unbound probe.

-

Imaging: Mount the coverslip on a microscope slide and image the cells using the appropriate filter set for the naphthaldehyde-based fluorophore.

Conclusion

Fluorescent probes derived from this compound are powerful analytical tools for the selective and sensitive detection of a variety of metal ions.[1] The straightforward synthesis, coupled with the robust "turn-on" fluorescence signaling mechanism, makes them highly adaptable for applications in chemistry, biology, and medicine. The protocols and data presented here provide a foundational guide for researchers to utilize these versatile probes in their own studies, with the potential for further refinement to enhance selectivity, sensitivity, and cellular localization.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel turn on fluorescent probe for the determination of Al3+ and Zn2+ ions and its cells applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 4. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. internationaljournalssrg.org [internationaljournalssrg.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]